4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one
Description
4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative featuring a hydroxyl group at position 4 and a methyl group at position 5 on the fused bicyclic structure. The indanone core, a bicyclic ketone, serves as a versatile scaffold in medicinal and agrochemical research due to its ability to accommodate varied substituents, modulating physicochemical and biological properties .
Properties
IUPAC Name |
4-hydroxy-5-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-2-3-7-8(10(6)12)4-5-9(7)11/h2-3,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMDCXLTZVHSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-nitroaniline with sodium nitrite and potassium iodide to form an intermediate, which is then subjected to further reactions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxo-5-methyl-2,3-dihydro-1H-inden-1-one, while reduction could produce 4-hydroxy-5-methylindan .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 4-hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, such as:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl group can be reduced to produce alcohols.
- Substitution Reactions : The methyl groups can participate in electrophilic or nucleophilic substitutions.
These reactions make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The biological activities of this compound are of particular interest. Research indicates that it may exhibit:
- Antimicrobial Properties : Studies have shown that compounds in this class can inhibit the growth of various microorganisms.
- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases.
These properties make it a candidate for further exploration in drug development aimed at treating infections and oxidative stress-related conditions.
Medicine
In medicinal chemistry, the compound has been investigated for its potential therapeutic effects. Notable applications include:
- Neuroprotective Effects : Research suggests that derivatives of this compound may help in treating conditions associated with hypoxia and anoxia by improving oxygen utilization in tissues.
- Anti-inflammatory Properties : Its ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory drugs.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at specific concentrations. |
| Study B | Antioxidant Properties | Showed effective scavenging of free radicals in vitro, suggesting potential for oxidative stress management. |
| Study C | Neuroprotective Effects | Found that the compound improved cognitive function in animal models of hypoxia. |
These case studies underscore the compound's multifaceted applications across different scientific domains.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Allelopathic Activity
The position of hydroxyl and alkyl substituents significantly influences allelopathic potency. For example:
- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one (IC₅₀: 0.34 mM hypocotyls, 0.16 mM roots) exhibits moderate growth suppression in Lepidium sativum seedlings . In contrast, alpinolide peroxide (IC₅₀: 0.21 mM hypocotyls, 0.17 mM roots) and 6-hydroxy alpinolide (IC₅₀: 0.26 mM hypocotyls, 0.23 mM roots) show stronger activity, suggesting that hydroxylation at positions other than C3 enhances phytotoxicity .
Table 1: Allelopathic Activity of Selected Indanone Derivatives
| Compound | Hypocotyl IC₅₀ (mM) | Root IC₅₀ (mM) | Reference |
|---|---|---|---|
| 3-Hydroxy-5-isopropyl-3-methyl-indanone | 0.34 | 0.16 | |
| Alpinolide peroxide | 0.21 | 0.17 | |
| 6-Hydroxy alpinolide | 0.26 | 0.23 |
Halogenation and Enzyme Inhibition
Halogenated indanones demonstrate distinct biological targets. 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) inhibits Topoisomerase IIα (Top2), a critical enzyme in DNA replication, with structural studies highlighting the role of bromine atoms in enhancing binding affinity . Similarly, 5-chloro-2,3-dihydro-1H-inden-1-one serves as an intermediate in synthesizing indoxacarb, a commercial insecticide . The absence of halogens in the target compound may limit its utility in enzyme inhibition but could improve environmental safety profiles.
Hydroxyl Group Orientation and Tyrosinase Inhibition
Hydroxy-substituted chalcone-like indanones, such as 2,3-dihydro-1H-inden-1-one derivatives, exhibit potent tyrosinase inhibition (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) . Competitive inhibition kinetics suggest that hydroxyl groups at specific positions (e.g., para to the ketone) enhance enzyme binding. The C4-hydroxy group in the target compound may similarly facilitate interactions with tyrosinase’s active site, warranting further investigation.
Biological Activity
4-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a bicyclic structure that combines a benzene ring with a cyclopentanone moiety. Its molecular formula is , and it possesses a hydroxyl group which may contribute to its biological activity.
Antimicrobial Properties
Research has indicated that derivatives of 2,3-dihydro-1H-inden-1-one exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| 4-Hydroxy derivatives | High | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One study demonstrated that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 value was found to be approximately 25 µM in human breast cancer cells .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It has been suggested that the compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Case Study 1: Antimicrobial Activity
In a controlled study, this compound was tested against various pathogens. The results showed that the compound had a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating a promising antimicrobial profile .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study focused on the cytotoxic effects of the compound on different cancer cell lines. The results indicated that treatment with this compound led to significant cell death in MCF7 breast cancer cells compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .
In Vivo Studies
In vivo studies have further supported the potential therapeutic applications of this compound. Animal models treated with the compound showed reduced tumor growth rates compared to control groups .
Comparative Analysis
Comparative studies with other compounds indicate that while similar structures exhibit varying degrees of biological activity, 4-Hydroxy derivatives often demonstrate enhanced potency due to the presence of hydroxyl groups which can facilitate interactions with biological targets.
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-Hydroxy derivative | Anticancer | 25 |
| Non-hydroxylated analogue | Anticancer | >100 |
Q & A
Q. What role does molecular docking play in optimizing bioactivity?
Q. How are structure-activity relationships (SAR) systematically explored?
Q. What advanced techniques determine the compound’s 3D conformation in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
